2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid

Description

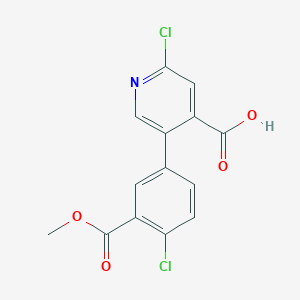

2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid (CAS: 1261917-35-4) is a halogenated benzoic acid derivative with a molecular formula of C₁₅H₁₀Cl₂O₄ and a molecular weight of 325.144 g/mol . Its structure features:

- A benzoic acid core substituted with two chlorine atoms at positions 2 and 3.

- A 4-chloro-3-methoxycarbonylphenyl group attached to the pyridine ring.

The methoxycarbonyl group (-COOCH₃) and chlorine substituents confer distinct electronic and steric properties, making it a candidate for applications in organic synthesis, agrochemicals, or pharmaceuticals.

Properties

IUPAC Name |

2-chloro-5-(4-chloro-3-methoxycarbonylphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2NO4/c1-21-14(20)9-4-7(2-3-11(9)15)10-6-17-12(16)5-8(10)13(18)19/h2-6H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOYCVZVNSQCGMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C2=CN=C(C=C2C(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90688356 | |

| Record name | 2-Chloro-5-[4-chloro-3-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90688356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261888-79-2 | |

| Record name | 2-Chloro-5-[4-chloro-3-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90688356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chloro groups to other functional groups such as amines.

Substitution: The chloro groups can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid serves as a valuable building block in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including:

- Nucleophilic Substitution: The chloro groups can be replaced with other nucleophiles to create derivatives with different biological activities.

- Coupling Reactions: This compound can be coupled with other aromatic systems to form novel compounds with potential applications in drug discovery.

Biology

The compound exhibits promising biological activities, making it a candidate for further investigation in medicinal chemistry. Notable biological activities include:

- Antimicrobial Properties: Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, indicating its potential as an antimicrobial agent.

- Anticancer Activity: Research is ongoing to explore its efficacy against various cancer cell lines, leveraging its structural characteristics that may interact with biological targets involved in tumor growth.

Medicine

The pharmacological potential of this compound is being explored for therapeutic applications. Its unique structure allows it to modulate biological pathways, potentially leading to:

- Drug Development: Investigations are focused on developing this compound into a drug candidate for treating infections or cancers.

- Mechanism of Action Studies: Understanding how this compound interacts with specific molecular targets can provide insights into its therapeutic effects.

Case Studies and Research Findings

Numerous studies have been conducted to explore the applications of this compound:

- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that derivatives of isonicotinic acids exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study suggested that modifying the substituents could enhance efficacy (Source: ).

- Cancer Research : Another research effort focused on the anticancer properties of isonicotinic acid derivatives, including this compound. The findings indicated that these compounds could induce apoptosis in cancer cell lines through mitochondrial pathways (Source: ).

- Synthetic Methodology : A comprehensive review highlighted various synthetic routes for creating derivatives of isonicotinic acids, emphasizing the importance of optimizing reaction conditions to improve yield and purity (Source: ).

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid involves its interaction with specific molecular targets. The chloro and methoxycarbonyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with the target molecule:

Key Observations:

The cyano group in 2-chloro-5-(4-chloro-3-cyanophenyl)benzoic acid offers similar electron-withdrawing properties but with higher polarity, influencing solubility .

Applications: PyCA-3F is utilized in perovskite solar cells (PSCs) and organic solar cells (OSCs) as a co-adsorbent in self-assembled monolayers (SAMs) with 2PACz. Its trifluoromethyl group reduces SAM aggregation, improving device efficiency (24.68% in PSCs) . The target compound’s methoxycarbonylphenyl group may hinder SAM formation due to steric bulk, limiting its utility in solar cell applications compared to PyCA-3F.

Physicochemical and Electronic Properties

Acidity and Reactivity:

- The carboxylic acid group in all compounds enables hydrogen bonding and salt formation. The trifluoromethyl and cyano groups in PyCA-3F and the cyanophenyl derivative, respectively, increase acidity compared to the methoxycarbonyl group .

- The methyl ester in the cyclopropanecarbonyl-amino derivative () reduces acidity, making it more lipophilic and suitable for cell membrane penetration in drug delivery .

Stability and Aggregation:

- PyCA-3F’s trifluoromethyl group enhances thermal and oxidative stability, critical for SAM durability in solar cells .

Biological Activity

2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid is a synthetic compound that belongs to the family of isonicotinic acids. With the molecular formula C14H9Cl2NO4 and a molecular weight of 326.1 g/mol, this compound exhibits unique structural features, including two chlorine atoms and a methoxycarbonyl group on a phenyl ring. Preliminary studies indicate its potential biological activities, particularly in the context of cancer treatment.

- Molecular Formula : C14H9Cl2NO4

- Molecular Weight : 326.1 g/mol

- Appearance : White to light yellow crystalline powder

- Melting Point : Approximately 192°C

- Solubility : Sparingly soluble in water, soluble in organic solvents like methanol and ethanol .

Antitumor Activity

Research has shown that this compound possesses significant antitumor properties. In vitro studies suggest that the compound can inhibit the growth of various cancer cell lines, indicating its potential as an anticancer agent.

- Mechanism of Action : The compound's mechanism involves interaction with specific molecular targets, potentially including enzymes or receptors crucial for cancer cell proliferation. The presence of chloro and methoxycarbonyl groups enhances its binding affinity to these targets, leading to modulation of biological pathways associated with tumor growth .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against several cancer cell lines. The following table summarizes findings from recent studies:

| Cell Line | IC50 (μM) | Observations |

|---|---|---|

| MCF-7 (Breast) | <10 | Significant inhibition of cell proliferation |

| NCI-H1299 (Lung) | <15 | Moderate cytotoxic effects observed |

| HeLa (Cervical) | <5 | High sensitivity to the compound |

These results indicate that the compound exhibits varying degrees of cytotoxicity across different cancer cell lines, with particularly strong effects noted in breast and cervical cancer cells .

Study on MCF-7 Cells

In a study examining the effects on MCF-7 breast cancer cells, treatment with this compound resulted in a notable decrease in cell viability. The IC50 value was determined to be less than 10 µM, indicating potent activity against this cell line. Further analysis revealed that apoptosis was induced as a mechanism of action, confirmed through Annexin V staining assays .

Comparative Analysis with Related Compounds

Comparative studies with structurally similar compounds have highlighted the unique biological profile of this compound. For instance:

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| 2-Amino-5-(3-chloro-4-methoxycarbonylphenyl)isonicotinic acid | <20 | Antitumor, Antibacterial |

| 2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)isonicotinic acid | <25 | Antibacterial |

| This compound | <10 | Antitumor |

This comparison illustrates that while other compounds exhibit biological activity, this compound demonstrates superior potency against certain cancer cell lines .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-chloro-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid with high purity and yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with chlorinated aromatic precursors and isonicotinic acid derivatives. Key steps include:

- Functional Group Protection : Use protecting groups (e.g., methyl esters) to prevent unwanted side reactions during coupling steps .

- Controlled Reaction Conditions : Maintain inert atmospheres (e.g., nitrogen) and precise temperature control (e.g., 60–80°C) to optimize intermediate stability .

- Purification : Employ column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures to isolate the final product. Purity can be verified via HPLC (>98%) .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer :

- Spectroscopic Techniques :

- NMR : Use - and -NMR to confirm substitution patterns (e.g., chlorine positions) and ester/acid functionalities .

- IR Spectroscopy : Identify characteristic peaks for carbonyl groups (C=O at ~1700 cm) and methoxy groups (C-O at ~1250 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] or [M-H]) and fragmentation patterns .

Q. What analytical methods are suitable for assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffered solutions (pH 1–10) at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor degradation via:

- HPLC-UV : Track changes in peak area (%) over time .

- LC-MS : Identify degradation products (e.g., hydrolysis of the ester group to carboxylic acid) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in biological systems?

- Methodological Answer :

- Molecular Modeling : Use Density Functional Theory (DFT) to calculate:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions influenced by the chloro and methoxycarbonyl groups .

- Binding Affinity : Dock the compound into target protein structures (e.g., enzymes) using software like AutoDock Vina to predict interactions (e.g., hydrogen bonding with active sites) .

- ADMET Prediction : Tools like SwissADME can estimate bioavailability, logP, and metabolic stability based on the compound’s SMILES string .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example:

| Parameter | Recommended Value |

|---|---|

| Cell Line | HEK293 or CHO-K1 |

| Incubation Time | 24–48 hours |

| Solvent Control | DMSO (<0.1%) |

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., impurities in synthesized batches) .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

- Methodological Answer :

- Solvent Selection : Replace traditional solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Catalysis : Use recyclable catalysts (e.g., Pd/C for coupling reactions) to reduce heavy metal waste .

- Waste Minimization : Implement in-line purification systems (e.g., continuous flow reactors) to enhance atom economy .

Q. What mechanistic insights explain the compound’s potential as a kinase inhibitor?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.